4-Chloroquinazolin-6-amine

概述

描述

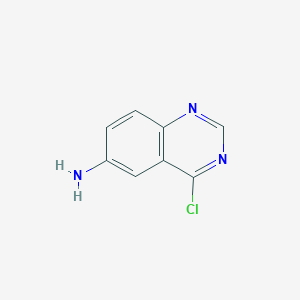

4-Chloroquinazolin-6-amine is a chemical compound belonging to the quinazoline family, characterized by a quinazoline ring substituted with a chlorine atom at the 4-position and an amino group at the 6-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-6-amine typically involves the cyclization of appropriate precursors. Another approach involves the use of 2-chloro-3-nitrobenzoic acid, which undergoes reduction and cyclization to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed reactions to enhance yield and efficiency. For instance, copper-catalyzed amination reactions under microwave irradiation have been reported to be effective . These methods are optimized for large-scale production, ensuring high purity and consistent quality of the final product.

化学反应分析

Types of Reactions

4-Chloroquinazolin-6-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by different nucleophiles, leading to a variety of substituted quinazoline derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, which can further react to form complex molecules.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is common.

Major Products

科学研究应用

Chemical Properties and Structure

4-Chloroquinazolin-6-amine has the molecular formula C8H7ClN4 and a molecular weight of approximately 179.61 g/mol. It features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, with a chlorine atom at the 4-position of the quinazoline ring. This substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

1. Anticancer Properties

Research has indicated that this compound exhibits notable efficacy against several cancer cell lines. Its mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds derived from this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a pivotal role in various cancers .

2. Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its ability to inhibit certain bacterial strains, suggesting potential applications in treating infectious diseases.

3. Inhibition of Enzymatic Pathways

This compound acts as an inhibitor for several enzymes involved in disease pathways, particularly those associated with cancer and inflammation. For example, it has been studied as an inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), which are critical in regulating cellular processes such as apoptosis and proliferation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, primarily nucleophilic substitutions due to the presence of the chlorine atom. This allows for the creation of numerous derivatives with potentially enhanced biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinazolin-4-amine | Chlorine at the 2-position | Antimicrobial activity |

| 4-Methylquinazolin-6-amine | Methyl group at the 4-position | Potential anti-cancer properties |

| 6-Methoxyquinazolin-4-amine | Methoxy group at the 6-position | Inhibitory effects on kinases |

| 7-Chloroquinazolin-5-amine | Chlorine at the 7-position | Antiviral properties |

The diversity in structural modifications allows researchers to tailor compounds for specific therapeutic targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:

- Anti-MERS-CoV Activity : A study identified derivatives of this compound that exhibited high inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). One compound demonstrated an IC50 value of 0.157 μM with no cytotoxicity, indicating its potential as an antiviral agent .

- Inhibition of NF-kB Activation : Research on alkylthiourea quinazoline derivatives showed selective inhibition of NF-kB activation in macrophage-like cells, which may provide therapeutic avenues for inflammatory diseases .

- Dual PI3K/HDAC Inhibition : A series of quinazoline derivatives were synthesized as dual inhibitors targeting both PI3K and HDAC pathways, demonstrating promising antiproliferative activity against multiple cancer cell lines .

作用机制

The mechanism of action of 4-Chloroquinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a valuable compound in the development of anticancer drugs.

相似化合物的比较

Similar Compounds

4-Chloroquinazoline: Lacks the amino group at the 6-position, making it less versatile in chemical reactions.

6-Aminoquinazoline: Lacks the chlorine atom at the 4-position, affecting its reactivity and biological activity.

4,6-Dichloroquinazoline: Contains an additional chlorine atom, which can influence its chemical properties and applications.

Uniqueness

4-Chloroquinazolin-6-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific research fields .

生物活性

4-Chloroquinazolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets. This article explores the compound's biological activity, molecular mechanisms, and relevant research findings.

1. Overview of Biological Activity

This compound exhibits notable biological properties, primarily in the field of oncology. It has been studied for its efficacy against multiple cancer cell lines and its ability to inhibit specific enzymes involved in disease pathways. The compound's structure allows it to effectively interact with various biological targets, leading to significant inhibitory effects on cancer cell proliferation and other cellular processes.

1.1 Antitumor Properties

Research indicates that this compound derivatives possess potent antitumor activity. In a study involving synthesized compounds derived from 4-chloroquinazolines, several showed promising antiproliferative properties against human cancer cell lines such as HCT-116 (colorectal carcinoma) and T98G (glioblastoma) . The most active derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential for further development as anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

2.1 Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, including α-glucosidase, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound can modulate glucose levels in the body, which is particularly relevant for metabolic disorders and diabetes .

2.2 Cell Signaling Modulation

This compound influences cellular signaling pathways by binding to specific receptors and kinases involved in cell proliferation and survival . This interaction can lead to altered gene expression and cellular metabolism, contributing to its antitumor effects.

3.1 Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Study on Antiproliferative Activity : A screening of synthesized 4-anilinoquinazolines revealed that compounds derived from 4-chloroquinazoline showed over 75% inhibition of cell proliferation in HCT-116 and T98G cells at concentrations around 50 µM .

- Apoptosis Induction : Some derivatives were shown to induce apoptosis in cancer cells, with specific ratios observed through flow cytometry analysis . For instance, compounds demonstrated apoptosis rates of approximately 31.7% in MGC-803 cells at a concentration of 10 µM.

3.2 Comparative Analysis

The following table summarizes the biological activity of various compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at the 4-position | Antitumor properties; enzyme inhibition |

| 2-Chloroquinazoline | Chlorine at the 2-position | Antimicrobial activity |

| 6-Aminoquinazoline | Amino group at the 6-position | Enhanced antitumor activity |

| 4-Bromoquinazoline | Bromine at the 4-position | Similar reactivity with different selectivity |

4. Conclusion

The compound this compound represents a promising candidate for further research in anticancer drug development due to its multifaceted biological activities and mechanisms of action. Its ability to inhibit key enzymes and modulate cellular signaling pathways underscores its potential therapeutic applications across various diseases, particularly cancer.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloroquinazolin-6-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloroquinazoline with an appropriate amine. For example, in DMF solvent, thiophen-2-ylmethanamine reacts with 4-chloroquinazoline using Hunig’s base as a catalyst at room temperature, achieving near-quantitative yields after purification via silica column chromatography with ethyl acetate/hexanes gradients .

- Optimization : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios, and reaction time (2 hours at room temperature) are critical. Post-reaction workup (e.g., washing with KHSO₄ and LiCl) minimizes impurities .

Q. How is structural confirmation and purity assessment performed for this compound derivatives?

- Characterization : Use and NMR to confirm substitution patterns and amine integration. For example, NMR peaks at δ 4.97 (d, J=5.53 Hz) confirm methylene protons adjacent to the amine .

- Purity : LCMS with trifluoroacetic acid-modified gradients (e.g., 4% to 100% acetonitrile/water) ensures >95% purity. Retention times (e.g., 3.05 min for a 3-minute gradient) are cross-validated with diode array detection .

Q. What are common applications of this compound in early-stage drug discovery?

- Applications : The core scaffold is used to develop kinase inhibitors (e.g., CDC2-like kinase inhibitors) and anti-inflammatory agents. Substitutions at the 6-position (e.g., aryl groups via Suzuki coupling) modulate target selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound derivatives?

- Methodology : Introduce diverse substituents at the 6-position (e.g., benzo[d][1,3]dioxol-5-yl via palladium-catalyzed cross-coupling) and compare inhibitory activity across kinase panels. Use computational tools (e.g., QSAR models) to predict binding affinities .

- Data Interpretation : Conflicting SAR data (e.g., reduced activity with bulky substituents) may arise from steric hindrance; validate via molecular docking or X-ray crystallography .

Q. What strategies address low yields in the synthesis of this compound derivatives under microwave conditions?

- Troubleshooting : Optimize microwave parameters (e.g., 150°C for 1 hour) and catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0) at 10 mol%). Pre-activate boronic acids to enhance coupling efficiency .

- Alternative Routes : Consider one-pot syntheses or pre-functionalized intermediates to bypass unstable intermediates .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

- Methodology : Conduct accelerated stability studies in simulated biological matrices (e.g., pH 7.4 buffer). Monitor degradation via HPLC-MS and identify byproducts (e.g., dechlorinated or oxidized metabolites) .

- Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) at meta/para positions to enhance hydrolytic stability .

Q. What computational tools are effective for predicting the ADME/Tox profile of this compound analogs?

- Tools : Use platforms like PISTACHIO or REAXYS to predict metabolic sites (e.g., amine oxidation) and toxicity alerts (e.g., mutagenicity via Ames test models). Validate predictions with in vitro hepatocyte assays .

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Approach : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

- Root Causes : Variability may stem from assay interference (e.g., compound aggregation) or divergent cell lines .

Q. Methodological Best Practices

Q. What purification techniques are recommended for isolating this compound derivatives with high polarity?

- Techniques : Use reverse-phase chromatography (C18 columns) with methanol/water gradients. For solids, recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

Q. How can researchers ensure reproducibility in scale-up synthesis of this compound?

- Protocols : Document solvent batch variability (e.g., DMF purity) and control humidity (amines are hygroscopic). Use automated platforms for consistent temperature and stirring rates .

属性

IUPAC Name |

4-chloroquinazolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVFALBSKMDWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593005 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208533-37-3 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。